Torulene

描述

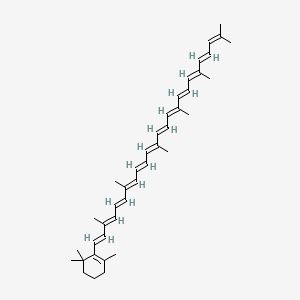

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBOHNYYKWYQMM-MXBSLTGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029634 | |

| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-23-9 | |

| Record name | Torulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKR9CWX9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Torulene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torulene (3′,4′-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment that has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, this document elucidates the known signaling pathways modulated by this compound, particularly in the contexts of oxidative stress and cancer, and presents a standardized experimental workflow for its investigation. All quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Chemical Properties

The initial reports confirming the presence of this compound in microorganisms date back to the 1930s and 1940s. It was identified as one of the characteristic red pigments produced by certain yeasts. Chemically, this compound is a C40 hydrocarbon carotenoid featuring a β-ionone ring connected to a long polyene chain with 13 conjugated double bonds.[1] This extensive system of conjugated double bonds is responsible for its red-orange color and its strong antioxidant capacity. This compound's maximum absorption in petroleum ether is observed at wavelengths of 460, 484, and 518 nm.[1]

Natural Sources of this compound

This compound is primarily synthesized by microorganisms, particularly red yeasts. It is also found in some fungi and, remarkably, has been identified in insects that have acquired the necessary biosynthetic genes through horizontal gene transfer.

Microbial Sources

The most significant producers of this compound are yeasts belonging to the genera Rhodotorula and Sporobolomyces.[2] Various species within these genera have been identified as potent sources, including:

-

Rhodotorula glutinis

-

Rhodotorula mucilaginosa

-

Rhodotorula rubra

-

Sporobolomyces pararoseus

-

Sporobolomyces ruberrimus

Other fungal genera known to produce this compound include Neurospora, Cystofilobasidium, and Dioszegia.

Other Natural Occurrences

Interestingly, this compound is responsible for the red coloration of pea aphids (Acyrthosiphon pisum). These insects have acquired the genes for carotenoid synthesis from fungi through horizontal gene transfer, enabling them to produce this compound, which is believed to aid in camouflage and predator evasion.

Quantitative Yield of this compound from Microbial Sources

The production of this compound by microorganisms is highly dependent on the species, strain, and cultivation conditions. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration significantly influence the yield and the profile of carotenoids produced.

| Microorganism | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Aeration | This compound Yield (µg/g dry weight) | Other Carotenoids Produced | Reference |

| Rhodotorula glutinis | Concentrated grape must | - | - | - | - | 85.1 | Torularhodin, β-carotene | [1] |

| Rhodotorula glutinis | Glucose syrup | - | - | - | - | ~25.9 (calculated from ratio) | Torularhodin | [1] |

| Rhodotorula glutinis | - | Peptone | - | - | - | 243 | - | [1] |

| Rhodotorula glutinis | Glucose | Ammonium sulfate | - | - | - | 62% of total carotenoids | γ-carotene | |

| Rhodotorula mucilaginosa | Molasses waste | - | - | - | - | 67.5% of total carotenoids | β-carotene, Torularhodin | |

| Rhodotorula rubra | - | - | 20 | - | 0.4-1.3 L/L/min | 22.8% of total carotenoids | β-carotene, Torularhodin | [1] |

| Rhodotorula rubra | - | - | 35 | - | 0.4-1.3 L/L/min | 9.0% of total carotenoids | β-carotene, Torularhodin | [1] |

| Rhodotorula diobovata | Lactose hydrolyzed salt whey | - | - | - | High | 147 (total carotenoids, this compound dominant) | β-carotene, Torularhodin |

Experimental Protocols

Microbial Cultivation and Biomass Production

-

Inoculum Preparation: A single colony of the desired yeast strain (e.g., Rhodotorula glutinis) is inoculated into a flask containing a suitable liquid medium (e.g., YM broth: 3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose). The culture is incubated at 25-30°C for 48-72 hours with shaking (e.g., 150 rpm).

-

Fermentation: The inoculum is transferred to a larger volume of production medium in a fermenter. The production medium composition can be optimized for this compound production (see Table 1). Fermentation is typically carried out for 5-7 days at 25-30°C with controlled pH and aeration.

-

Biomass Harvesting: The yeast cells are harvested from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). The cell pellet is washed with distilled water and can be lyophilized or used directly for extraction.

Extraction of this compound

Due to the intracellular accumulation of this compound in lipid droplets, cell disruption is a critical step for efficient extraction.

Method 1: Solvent Extraction with Mechanical Disruption

-

Resuspend the harvested yeast biomass in a suitable solvent system. A common mixture is acetone and methanol (e.g., 7:3 v/v).

-

Disrupt the cells using mechanical methods such as bead beating with glass beads or sonication.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process on the cell pellet until the pellet is colorless.

-

Pool the supernatants and proceed to purification.

Method 2: Supercritical Fluid Extraction (SFE)

This method allows for a selective extraction of carotenoids.

-

Step 1 (Extraction of Apolar Carotenoids): The lyophilized and lysed yeast biomass is subjected to extraction with supercritical CO2 (CO2SC) without a co-solvent. Typical conditions are 40-60°C and 300-500 bar. This step will extract non-polar carotenoids, including this compound and β-carotene.

-

Step 2 (Extraction of Polar Carotenoids): The residual biomass is then extracted with CO2SC using a polar co-solvent, such as ethanol. This step is primarily for the extraction of more polar carotenoids like torularhodin.

Purification of this compound

-

Saponification (Optional): To remove interfering lipids and chlorophylls (if applicable), the crude extract can be saponified. Add an equal volume of 10% (w/v) methanolic KOH to the extract and incubate in the dark at room temperature for several hours or overnight. After saponification, the carotenoids can be re-extracted into a non-polar solvent like hexane or petroleum ether.

-

Column Chromatography: The crude or saponified extract is concentrated and loaded onto a silica gel column. The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone or diethyl ether. Fractions are collected and monitored by TLC or spectrophotometry to isolate this compound.

Quantification of this compound

Method 1: Spectrophotometry

-

Dissolve the purified this compound extract in a known volume of a suitable solvent (e.g., petroleum ether or acetone).

-

Measure the absorbance at the maximum absorption wavelength (λmax ≈ 484-488 nm).

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The extinction coefficient (E1% 1cm) for this compound in acetone has been reported.

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A reversed-phase HPLC system with a C18 or C30 column is typically used. C30 columns are particularly effective for separating carotenoid isomers.

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile, methanol, and dichloromethane.

-

Detection: A photodiode array (PDA) or UV-Vis detector is used, set to the λmax of this compound (around 485 nm).

-

Quantification: A standard curve is generated using a purified this compound standard of known concentration. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Signaling Pathways and Biological Activity

This compound has demonstrated significant biological activities, primarily as an antioxidant and an anti-cancer agent. Its mechanism of action involves the modulation of key cellular signaling pathways.

Antioxidant Activity and Regulation of Apoptosis

This compound exerts a protective effect against oxidative stress. In human prostate stromal cells, it has been shown to mitigate hydrogen peroxide-induced damage by inhibiting the overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA). This protective mechanism is linked to the regulation of the intrinsic apoptosis pathway. This compound upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and apoptosis.

Caption: this compound's role in the Bcl-2/Bax mediated apoptosis pathway.

Anti-Cancer Activity

Prostate Cancer: this compound has been shown to suppress the growth of human prostate cancer cells. Its mechanism of action involves the downregulation of the Androgen Receptor (AR) expression. The AR is a key driver of prostate cancer progression. By reducing AR levels, this compound can inhibit androgen-dependent signaling, leading to decreased cell proliferation and induction of apoptosis.

References

- 1. This compound and torularhodin, protects human prostate stromal cells from hydrogen peroxide-induced oxidative stress damage through the regulation of Bcl-2/Bax mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Characterization, and Optimization Studies of Bacterial Pigments - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Torulene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torulene (3',4'-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment synthesized by various microorganisms, including red yeasts of the Rhodotorula and Sporobolomyces genera, as well as by some aphids that have acquired the necessary genes through horizontal gene transfer from fungi.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Physical and Chemical Properties

This compound is a hydrocarbon carotenoid characterized by a long polyene chain, which is responsible for its distinctive red color and its potent antioxidant properties.[2][3]

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₄ | [4] |

| Molecular Weight | 534.85 g/mol | [4] |

| Appearance | Red crystalline solid | [3] |

| Melting Point | 183-184 °C | [2] |

| Boiling Point | Decomposes before boiling | N/A |

Solubility

This compound is a lipophilic molecule, rendering it soluble in organic solvents and insoluble in water. While precise quantitative solubility data is limited in the literature, its solubility is qualitatively known in the following solvents:

| Solvent | Solubility | Reference(s) |

| Petroleum Ether | Soluble | [2] |

| Hexane | Soluble | [3][5] |

| Acetone | Soluble | [2][5] |

| Ethanol | Soluble | [2][6] |

| Water | Insoluble | [3] |

Spectral Properties

The extended system of conjugated double bonds in this compound's structure gives rise to characteristic absorption spectra in the visible range.

| Spectral Property | Wavelength (nm) | Solvent | Reference(s) | |---|---|---| | UV-Vis Absorption Maxima (λmax) | 460, 484, 518 | Petroleum Ether |[2] |

Mass Spectrometry (MS): The fragmentation pattern of this compound in mass spectrometry provides valuable information for its identification. As a carotenoid, characteristic fragmentation involves cleavage of the polyene chain.[9]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS).[5][10] Its antioxidant capacity is attributed to the conjugated double bond system that can delocalize and stabilize unpaired electrons.

| Assay | IC₅₀ Value | Comments | Reference(s) |

| DPPH Radical Scavenging | Data not consistently reported for pure this compound. | The assay measures the ability to donate a hydrogen atom. | [11][12] |

| ABTS Radical Scavenging | Data not consistently reported for pure this compound. | This assay is applicable to both hydrophilic and lipophilic antioxidants. | [11][13] |

| Hydroxyl Radical Scavenging | Data not consistently reported for pure this compound. | Hydroxyl radicals are highly reactive and damaging ROS. | [9][14] |

| Superoxide Radical Scavenging | Data not consistently reported for pure this compound. | Superoxide is a primary ROS formed in metabolic processes. | [15] |

Note: IC₅₀ values are highly dependent on the specific experimental conditions.

Anti-inflammatory Activity and the TLR4 Signaling Pathway

Emerging evidence suggests that this compound possesses anti-inflammatory properties, partly through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses.

The proposed mechanism involves the inhibition of TLR4 activation, which in turn can suppress the downstream signaling cascades involving adaptor proteins like MyD88 and TRIF. This leads to the reduced activation of transcription factors such as NF-κB and AP-1, and the decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators.[16]

Caption: Proposed inhibitory effect of this compound on the TLR4 signaling pathway.

Biosynthesis

This compound is synthesized in microorganisms via the mevalonate pathway, starting from acetyl-CoA. The key steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form geranylgeranyl pyrophosphate (GGPP).

Caption: Simplified biosynthetic pathway of this compound from GGPP.

Experimental Protocols

Extraction and Purification of this compound from Rhodotorula sp.

This protocol provides a general workflow for the extraction and purification of this compound from yeast biomass.

Caption: General workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Cell Culture and Harvest: Cultivate the Rhodotorula strain in a suitable growth medium until optimal carotenoid production is achieved. Harvest the yeast cells by centrifugation.

-

Cell Disruption: Disrupt the harvested cell pellets to release the intracellular carotenoids. This can be achieved by mechanical methods such as bead beating or sonication, or by chemical/enzymatic lysis.[2][5]

-

Solvent Extraction: Extract the carotenoids from the disrupted cells using a mixture of organic solvents, typically a combination of a polar solvent like acetone and a non-polar solvent like hexane or petroleum ether.[2][5] The mixture helps to both penetrate the cell debris and solubilize the lipophilic this compound.

-

Purification: The crude extract is then purified to isolate this compound from other carotenoids and lipids. Column chromatography using silica gel or other suitable stationary phases is commonly employed. A non-polar mobile phase (e.g., hexane) with an increasing gradient of a more polar solvent (e.g., acetone) can be used for elution.[5]

-

Analysis and Quantification: The purified this compound is identified and quantified using analytical techniques such as UV-Vis spectroscopy (measuring absorbance at its λmax), High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, and Mass Spectrometry (MS) for structural confirmation.[5][17]

Conclusion

This compound is a natural carotenoid with significant potential in various fields, including pharmaceuticals and nutraceuticals, owing to its potent antioxidant and anti-inflammatory properties. This technical guide has provided a detailed overview of its physical and chemical characteristics, biological activities with a focus on the TLR4 signaling pathway, biosynthesis, and common experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and purification for commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization and cytotoxic activity of pigment extracted from Rhodotorula mucilaginosa to assess its potential as bio-functional additive in confectionary products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal-jams.org [journal-jams.org]

- 14. researchgate.net [researchgate.net]

- 15. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of the TRIF-dependent signaling pathway of Toll-like receptors by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Torulene Biosynthesis Pathway in Rhodotorula: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the torulene biosynthesis pathway in the red yeast Rhodotorula. It is intended for researchers, scientists, and drug development professionals interested in the microbial production of carotenoids. This document outlines the core biochemical steps, presents quantitative data on production, details relevant experimental protocols, and provides a visual representation of the metabolic pathway.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of this compound in Rhodotorula is a specialized branch of the general carotenoid synthesis pathway. Carotenoids are a diverse class of tetraterpenoid pigments with various industrial applications, including as natural colorants, antioxidants, and precursors to vitamin A.[1][2][3] this compound, a C40 carotenoid, is of particular interest due to its potent antioxidant properties.[1]

The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), a common precursor for all carotenoids. Two molecules of GGPP are condensed to form phytoene, the first colorless C40 carotenoid in the pathway. A series of desaturation reactions then convert phytoene to lycopene, which is subsequently cyclized to form γ-carotene. Finally, a desaturation step converts γ-carotene into this compound.[1][4] this compound can be further oxidized to produce torularhodin.[1][4]

Key enzymes in this pathway include phytoene synthase/lycopene cyclase (crtYB), phytoene desaturase (crtI), and potentially other desaturases and cyclases that fine-tune the production of specific carotenoids.[1][4] The genes encoding these enzymes have been identified in several Rhodotorula species, offering targets for metabolic engineering to enhance this compound production.[4]

Core Signaling Pathway

The following diagram illustrates the central steps in the this compound biosynthesis pathway in Rhodotorula.

Quantitative Data on this compound Production

The production of this compound varies significantly among different Rhodotorula species and is heavily influenced by cultivation conditions. The following tables summarize quantitative data from various studies.

| Rhodotorula Species | Carbon Source | Nitrogen Source | This compound Yield (µg/g dry cell weight) | Reference |

| R. glutinis | Concentrated grape must | 85.1 | [4] | |

| R. glutinis | Glucose syrup | 25.92 (10.8% of total carotenoids) | [4] | |

| R. glutinis | Peptone | 243 | [4] | |

| R. mucilaginosa | 21.45 mg/L (as major carotenoid) | [1] | ||

| R. rubra | 9.5-11.0% of total carotenoids | [4] |

| Rhodotorula Species | Culture Condition | This compound Content | Total Carotenoids | Reference |

| R. glutinis | 25°C | 18% of total carotenoids | [5] | |

| R. glutinis | 30°C | 9.4% of total carotenoids | [5] | |

| R. mucilaginosa | Molasses waste | 67.5% of total carotenoids | [6] | |

| R. diobovata S-361 | Batch fermentation | Dominant carotenoid fraction | 147 µg/g | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Rhodotorula.

Carotenoid Extraction from Rhodotorula

This protocol describes a common method for extracting carotenoids from Rhodotorula biomass.

Materials:

-

Rhodotorula cell pellet

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Petroleum ether

-

20% (w/v) NaCl solution

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Harvest Rhodotorula cells by centrifugation at 6,000 x g for 10 minutes at 10°C.

-

Wash the cell pellet twice with distilled water.

-

To lyse the cells, resuspend the pellet in 0.5 N HCl (1:1 v/v) and incubate in a water bath at 90°C for 20 minutes.[7] Alternatively, for a non-acid lysis method, resuspend the pellet in DMSO.[8]

-

Add 10 mL of acetone to the lysed cells and vortex thoroughly.[7]

-

Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

-

Repeat the acetone extraction until the cell pellet becomes colorless.[8]

-

Combine all acetone supernatants and add an equal volume of petroleum ether and 20% NaCl solution.

-

Vortex vigorously to partition the carotenoids into the petroleum ether phase.

-

Collect the upper petroleum ether layer and dry it over anhydrous sodium sulfate.

-

The extracted carotenoids can be quantified spectrophotometrically or analyzed by HPLC.

Quantification and Identification of this compound by HPLC

This protocol outlines a method for the separation and quantification of this compound from a mixed carotenoid extract using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4]

Mobile Phase and Gradient:

-

A common mobile phase is a mixture of methanol, acetonitrile, and dichloromethane. An isocratic elution with a ratio of 60:10:30 (v/v/v) for 15 minutes can be effective.[1]

-

Alternatively, a gradient system can be employed. For example, a gradient of acetonitrile and water can be used for separation.[9]

Procedure:

-

Prepare the carotenoid extract as described in section 4.1 and dissolve it in a suitable solvent (e.g., acetone or the initial mobile phase).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into the HPLC system.

-

Monitor the elution of carotenoids at their respective maximum absorbance wavelengths. This compound typically has an absorbance maximum around 485-490 nm.

-

Identify this compound by comparing its retention time and UV-Vis spectrum with a pure standard.

-

Quantify the amount of this compound by creating a standard curve with known concentrations of a this compound standard.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway in Rhodotorula using quantitative reverse transcription PCR (qRT-PCR).

1. RNA Extraction from Rhodotorula

-

Harvest Rhodotorula cells from a liquid culture by centrifugation.

-

Total RNA can be extracted using various commercial kits (e.g., TRIzol-based methods or kits specifically designed for yeast). Follow the manufacturer's instructions.

-

It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.

2. cDNA Synthesis

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Several commercial kits are available for this step.

3. Primer Design

-

Design gene-specific primers for the target genes (e.g., crtYB, crtI) and a reference gene (e.g., actin or GAPDH) for normalization.

-

Primers should be designed to have a melting temperature (Tm) of around 60°C and produce an amplicon of 100-200 bp.

4. qRT-PCR Reaction

-

Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

-

A typical qRT-PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis

-

Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Conclusion

The this compound biosynthesis pathway in Rhodotorula presents a promising avenue for the microbial production of this valuable antioxidant. A thorough understanding of the pathway, coupled with robust analytical and molecular biology techniques, is essential for successful research and development in this field. This guide provides a foundational framework for researchers to explore and engineer Rhodotorula for enhanced this compound production. Further research into the regulatory mechanisms of this pathway and the optimization of fermentation conditions will be crucial for realizing its full industrial potential.

References

- 1. path.web.ua.pt [path.web.ua.pt]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. researchgate.net [researchgate.net]

- 4. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the genetic toolbox of Rhodotorula toruloides by identification and validation of six novel promoters induced or repressed under nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Genes Involved in Torulene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genes and enzymatic machinery responsible for the biosynthesis of torulene, a carotenoid with significant antioxidant and potential therapeutic properties. This document details the key enzymes, their genetic basis, the metabolic pathway, and relevant experimental protocols to facilitate further research and development in this field.

The this compound Synthesis Pathway: A Genetic and Enzymatic Overview

This compound is a C40 carotenoid synthesized from the central isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The core pathway involves a series of enzymatic reactions catalyzed by gene products primarily identified in red yeasts of the genera Rhodotorula and Sporobolomyces. The key genes and the enzymes they encode are central to the production of this bioactive compound.

The biosynthetic pathway from GGPP to this compound is a multi-step process, primarily involving three key enzymatic activities encoded by a set of carotenogenic (crt) genes.

Key Genes and Enzymes in this compound Biosynthesis

The synthesis of this compound is primarily governed by the following genes and their corresponding enzymes:

-

crtYB : This gene encodes a crucial bifunctional enzyme that possesses both lycopene cyclase and phytoene synthase activity. The N-terminal domain typically functions as a lycopene cyclase, while the C-terminal domain acts as a phytoene synthase.[1][2][3]

-

crtI : This gene encodes phytoene desaturase , an enzyme responsible for introducing conjugated double bonds into the phytoene backbone, a critical step for the formation of colored carotenoids.[2]

-

crtB : In some organisms, a separate crtB gene encodes phytoene synthase , which catalyzes the initial committed step in carotenoid biosynthesis.[4] However, in many this compound-producing yeasts, this function is integrated into the crtYB gene.[1][2]

-

crtE : This gene encodes geranylgeranyl pyrophosphate (GGPP) synthase , which produces the precursor for the carotenoid pathway. Overexpression of crtE has been explored to increase the precursor supply for carotenoid synthesis.[5]

The Metabolic Pathway to this compound

The synthesis of this compound proceeds through the following key steps:

-

Formation of Phytoene : Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form the first C40 carotenoid, 15-cis-phytoene. This reaction is catalyzed by the phytoene synthase domain of the CrtYB enzyme or by a separate CrtB enzyme.[2][6]

-

Desaturation of Phytoene : The colorless phytoene molecule undergoes a series of desaturation reactions catalyzed by phytoene desaturase (CrtI). This enzyme introduces four double bonds to form the red-colored lycopene.[2]

-

Cyclization to γ-Carotene : Lycopene can be cyclized at one end by the lycopene cyclase domain of the CrtYB enzyme to form γ-carotene.[2]

-

Formation of this compound : γ-carotene serves as a precursor for the synthesis of both β-carotene and this compound. The precise mechanism for the final conversion to this compound is a key area of ongoing research, with evidence suggesting it is derived from γ-carotene.[2]

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is dependent on the kinetic properties of the involved enzymes and the expression levels of their corresponding genes. While comprehensive kinetic data for all enzymes specifically from high-torulene producing Rhodotorula strains remains an area of active research, available data from related organisms and metabolic engineering studies provide valuable insights.

| Gene/Enzyme | Organism | Parameter | Value | Reference(s) |

| Phytoene Desaturase (CrtI) | Paracoccus haeundaensis | Km (Phytoene) | 11.1 µM | [5] |

| Phytoene Desaturase (CrtI) | Paracoccus haeundaensis | Km (NADPH) | 129.3 µM | [5] |

| This compound Production | Rhodotorula mucilaginosa | Titer | 21.45 mg/L | [4] |

| Carotenoid Production | Rhodotorula glutinis P4M422 | Titer (40 g/L Dextrose) | 1.85 mg/g | [7] |

| Carotenoid Production | Rhodotorula glutinis P4M422 | Titer (80 g/L Dextrose) | 1.88 mg/g | [7] |

| β-carotene Production | Rhodotorula toruloides (Engineered) | Titer | 27.13 mg/g | [8] |

| Total Carotenoids | Rhodotorula toruloides CCT 7815 (Parental) | Titer | 9.9 ± 0.2 mg/L | [5] |

| Total Carotenoids | Rhodotorula toruloides (Engineered Strain SBY93) | Titer | 14.0 ± 0.3 mg/L | [5] |

| Total Carotenoids | Rhodotorula sp. ATL72 (Optimized Bioreactor) | Titer | 229.9 mg/L | [9] |

| This compound Production | Rhodotorula glutinis (Aluminum Sulfate Stress) | Yield | 2.16 mg/L (98% of total carotenoids) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis, from gene cloning to metabolite quantification.

Cloning and Expression of Carotenogenic Genes

Objective: To clone and express the core genes (crtYB, crtI) for this compound synthesis in a suitable host organism.

Materials:

-

High-torulene producing yeast strain (e.g., Rhodotorula mucilaginosa)

-

Genomic DNA isolation kit

-

RNA isolation kit and reverse transcriptase

-

High-fidelity DNA polymerase for PCR

-

Restriction enzymes and T4 DNA ligase

-

Expression vector suitable for the host (e.g., pRTG2 for Rhodotorula, pYES2 for Saccharomyces cerevisiae)[11]

-

Competent host cells (e.g., E. coli for cloning, R. toruloides or S. cerevisiae for expression)

Protocol:

-

Gene Isolation:

-

Isolate genomic DNA or total RNA from the source organism.

-

If starting with RNA, perform reverse transcription to synthesize cDNA.

-

Design primers based on known sequences of crtYB and crtI from related species.

-

Amplify the full-length genes using PCR with a high-fidelity polymerase.

-

-

Vector Construction:

-

Digest both the amplified gene and the expression vector with appropriate restriction enzymes.

-

Ligate the gene insert into the linearized vector using T4 DNA ligase.

-

For expression in Rhodotorula, utilize vectors with strong constitutive promoters like p17 or pANT.[11]

-

-

Transformation:

-

Transform the ligation product into competent E. coli for plasmid amplification.

-

Verify the correct insertion by colony PCR and Sanger sequencing.

-

Transform the verified plasmid into the desired expression host (R. toruloides, S. cerevisiae) using methods such as heat shock or Agrobacterium-mediated transformation.[11][12]

-

-

Expression Analysis:

-

Culture the transformed cells under appropriate conditions.

-

Verify gene expression through RT-qPCR or by analyzing the protein expression via SDS-PAGE and Western blotting if antibodies are available.[5]

-

This compound Extraction and Quantification

Objective: To extract and quantify this compound from yeast biomass.

Materials:

-

Yeast cell pellet

-

Glass beads (0.5 mm diameter)

-

Solvents: Acetone, Hexane, Methanol, Petroleum ether

-

Saponification solution: 60% (w/v) KOH

-

Antioxidant: Pyrogallol

-

Spectrophotometer

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Protocol:

-

Cell Disruption:

-

Resuspend the yeast cell pellet in distilled water.

-

Add glass beads and vortex vigorously for 3-5 minutes to mechanically disrupt the cells.[12]

-

-

Solvent Extraction:

-

Add acetone to the disrupted cell suspension and vortex.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

-

Repeat the extraction until the pellet is colorless.

-

-

Saponification (Optional but recommended for accurate quantification):

-

Phase Separation:

-

After saponification, add hexane and water to the mixture and vortex.

-

Centrifuge to separate the phases. The upper hexane layer will contain the carotenoids.

-

Collect the hexane layer and repeat the extraction of the lower aqueous phase with fresh hexane.

-

-

Quantification:

-

Spectrophotometry: Measure the absorbance of the hexane extract at the maximum absorption wavelength for this compound (around 484 nm in petroleum ether).[13] Calculate the total carotenoid concentration using the appropriate extinction coefficient.[14]

-

HPLC Analysis:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Re-dissolve the carotenoid extract in a suitable solvent for HPLC (e.g., THF:methanol 50:50).[15]

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient, for example, of methanol with 0.1% trimethylamine and methyl tert-butyl ether (MTBE).[16]

-

Detect this compound using a PDA detector at approximately 484 nm.

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.

-

-

CRISPR/Cas9-Mediated Gene Knockout in Rhodotorula

Objective: To create targeted gene knockouts in Rhodotorula to study the effects on this compound synthesis or to redirect metabolic flux.

Materials:

-

Rhodotorula toruloides strain

-

CRISPR/Cas9 vector system for Rhodotorula (e.g., containing a codon-optimized Cas9 and a gRNA expression cassette)[17]

-

Donor DNA template with homology arms for homologous recombination (for precise knockouts)

-

Transformation reagents

Protocol:

-

gRNA Design and Vector Construction:

-

Design a 20-bp guide RNA (gRNA) targeting the gene of interest (e.g., a competing pathway gene).

-

Clone the gRNA sequence into the CRISPR/Cas9 expression vector.[17]

-

-

Donor DNA Preparation (for Homologous Recombination):

-

Construct a donor DNA fragment containing upstream and downstream homology arms (typically ~1 kb each) flanking a selectable marker.

-

-

Transformation:

-

Co-transform the CRISPR/Cas9-gRNA plasmid and the donor DNA into R. toruloides using an established protocol (e.g., heat shock or Agrobacterium-mediated).[11]

-

-

Selection and Screening:

-

Select for transformants on media containing the appropriate antibiotic.

-

Screen for successful gene knockout by colony PCR using primers that flank the target region.

-

Confirm the knockout by Sanger sequencing of the PCR product.

-

Visualizations of Pathways and Workflows

This compound Synthesis Pathway

Caption: The core biosynthetic pathway of this compound from GGPP.

Experimental Workflow for Gene Cloning and Expression

References

- 1. Optimized fed-batch cultivation of Rhodotorula toruloides in a bubble column bioreactor progressed the β-carotene production from corn steep liquor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of torularhodin, this compound, and β-carotene by Rhodotorula yeasts [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rhodotorula glutinis—potential source of lipids, carotenoids, and enzymes for use in industries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Rhodotorula mucilaginosa—alternative sources of natural carotenoids, lipids, and enzymes for industrial use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic engineering of oleaginous yeast Rhodotorula toruloides for overproduction of triacetic acid lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Four Inducible Promoters for Controlled Gene Expression in the Oleaginous Yeast Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. digital.csic.es [digital.csic.es]

- 16. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Developing a CRISPR/Cas9 System for Genome Editing in the Basidiomycetous Yeast Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Torulene in Yeast and Aphids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torulene (3',4'-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment synthesized by a variety of fungi, most notably red yeasts of the genera Rhodotorula and Sporobolomyces.[1][2] This vibrant red-orange compound plays a crucial role in protecting these microorganisms from environmental stressors. In a remarkable example of horizontal gene transfer, the genetic machinery for this compound biosynthesis has been acquired by the pea aphid, Acyrthosiphon pisum, granting it the unique ability among animals to synthesize its own carotenoids.[3] This guide provides an in-depth technical overview of the biological roles of this compound in both yeast and aphids, focusing on its biosynthesis, physiological functions, and the regulatory pathways that govern its production.

Biological Role of this compound in Yeast

In yeast, this compound is a non-provitamin A carotenoid that serves primarily as a potent antioxidant and photoprotective agent. Its accumulation is often a response to cellular stress, highlighting its importance in survival and adaptation.

Biosynthesis Pathway

The biosynthesis of this compound in yeast originates from the mevalonate pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). As illustrated in the pathway diagram below, the synthesis of this compound proceeds from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene. A series of desaturation steps catalyzed by phytoene desaturase (encoded by the crtI gene) leads to the formation of lycopene. Lycopene is then cyclized to γ-carotene by a bifunctional lycopene cyclase/phytoene synthase (encoded by the crtYB gene).[1] A subsequent desaturation step converts γ-carotene to this compound.[1] this compound can be further oxidized to form torularhodin.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Differences Between Torulene and Torularhodin

Executive Summary

This compound and torularhodin are high-value carotenoid pigments synthesized by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[1] While structurally similar, a key chemical distinction—the presence of a terminal carboxylic acid group in torularhodin—imparts significant differences in their physicochemical properties and, consequently, their biological activities and applications. This guide provides a detailed comparison of their chemical structures, properties, and biosynthetic pathways. It also outlines key experimental protocols for their extraction, purification, and analysis, and presents quantitative data in a comparative format.

Core Chemical Differences

The fundamental difference between this compound and torularhodin lies in the functional group at the 16' position of the polyene chain. This compound is a hydrocarbon carotenoid (a carotene), while torularhodin is its oxidized, carboxylic acid derivative (a xanthophyll).[2]

-

This compound (3′,4′-didehydro-β,ψ-carotene): A non-polar hydrocarbon.

-

Torularhodin (3′,4′-didehydro-β,ψ-caroten-16′-oic acid): A polar molecule due to the presence of a terminal carboxyl group, which can exist in a deprotonated (carboxylate) form depending on the pH.[2][3] This polarity difference is the basis for their separation and purification.

This structural divergence affects their solubility, chromatographic behavior, and interaction with biological membranes.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectral properties of this compound and torularhodin.

Table 1: Physicochemical Properties

| Property | This compound | Torularhodin |

| Molecular Formula | C₄₀H₅₄[4] | C₄₀H₅₂O₂[5] |

| Molecular Weight | 534.86 g/mol [6] | 564.84 g/mol [5] |

| Melting Point | 183-184 °C[6] | 214 °C[5] |

| Chemical Class | Carotene (Hydrocarbon)[7] | Xanthophyll (Oxygenated)[2] |

| Key Functional Group | None (Hydrocarbon chain) | Carboxylic Acid (-COOH)[3] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, petroleum ether).[3] | Sparingly soluble in non-polar solvents; more soluble in polar organic solvents (e.g., acetone, ethanol, methanol).[8] |

Table 2: Spectroscopic Properties (Absorption Maxima, λmax)

| Solvent | This compound (nm) | Torularhodin (nm) |

| Petroleum Ether | 460, 484, 518[1] | 465, 492, 523[1] |

| Hexane | Not specified | 529, 493, 460[3] |

| Chloroform | Not specified | 514[9] |

| Acetone | Not specified | 494[9] |

| Methanol | Not specified | 529, 493, 460[3] |

Biosynthetic Pathway

This compound and torularhodin are synthesized from the precursor γ-carotene. The biosynthesis of this compound is a key branch point from the pathway leading to β-carotene. Torularhodin is then formed through the subsequent oxidation of this compound.[10]

Caption: Biosynthesis of this compound and Torularhodin from γ-Carotene.

Experimental Protocols

Extraction and Purification of this compound and Torularhodin from Rhodotorula sp.

This protocol outlines a general method for the extraction and separation of this compound and torularhodin based on their polarity differences.

1. Cell Harvesting and Lysis:

- Culture Rhodotorula sp. in a suitable medium (e.g., YM broth) for 3-5 days.

- Harvest the yeast cells by centrifugation at 6,000-8,000 x g for 10 minutes at 10°C.[11][12]

- Wash the cell pellet twice with distilled water.

- For cell lysis, resuspend the pellet in 0.5 N HCl (1:1 w/v) and incubate in a water bath at 90°C for 20 minutes. Alternatively, mechanical disruption using a bead mill or sonication can be employed.[12]

- Centrifuge the lysed cells and wash the pellet with distilled water until the supernatant is clear.

2. Solvent Extraction:

- To the lysed cell pellet, add a mixture of acetone and methanol (e.g., 7:3 v/v) and vortex for 5 minutes.[13]

- Centrifuge at 8,900 x g for 10 minutes and collect the supernatant.[13]

- Repeat the extraction process on the pellet until it becomes colorless.[13]

- Combine all the supernatants, which contain the total carotenoid extract.

3. Purification by Polarity-Based Separation:

- Principle: Torularhodin's carboxylic acid group makes it more polar than this compound and other carotenes. This allows for separation using liquid-liquid extraction or column chromatography.

- Method 1: Liquid-Liquid Extraction:

- Transfer the total carotenoid extract to a separatory funnel.

- Add an equal volume of n-hexane and distilled water. The non-polar carotenoids (this compound, β-carotene, γ-carotene) will partition into the upper n-hexane phase, while the more polar torularhodin will remain in the lower aqueous/acetone phase.

- To selectively extract torularhodin from the hexane phase, wash with 0.1 N methanolic KOH. The torularhodin will react to form a salt and move to the methanolic phase.[11]

- Method 2: Silica Column Chromatography:

- Concentrate the total carotenoid extract under reduced pressure.

- Load the concentrated extract onto a silica gel column.

- Elute the non-polar carotenoids (this compound, carotenes) with a non-polar solvent system (e.g., n-hexane:diethyl ether).[9]

- Elute the polar torularhodin with a more polar solvent system (e.g., methanol:acetone:n-hexane, 2:2:1 v/v/v).[9]

// Nodes

Culture [label="Yeast Culture (Rhodotorula sp.)", fillcolor="#F1F3F4", fontcolor="#202124"];

Harvest [label="Cell Harvesting & Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Solvent Extraction\n(Acetone/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"];

TotalExtract [label="Total Carotenoid Extract", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Purification\n(Silica Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];

ToruleneFraction [label="this compound Fraction\n(Non-polar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

TorularhodinFraction [label="Torularhodin Fraction\n(Polar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analysis [label="Analysis\n(HPLC, UV-Vis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Culture -> Harvest;

Harvest -> Extraction;

Extraction -> TotalExtract;

TotalExtract -> Purification;

Purification -> ToruleneFraction [label="Non-polar solvent"];

Purification -> TorularhodinFraction [label="Polar solvent"];

ToruleneFraction -> Analysis;

TorularhodinFraction -> Analysis;

// Graph attributes

graph [bgcolor="#FFFFFF", size="10,7", dpi=72];

node [color="#5F6368", fontcolor="#202124"];

edge [color="#34A853"];

}

Caption: General workflow for extraction, purification, and analysis.

HPLC Analysis

- Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

* Mobile Phase A: Acetonitrile/Water (9:1, v/v).

[9]* Mobile Phase B: Ethyl acetate.

[9]* Gradient:

- 0-6 min: Linear gradient from 20% B to 60% B.

- 6-15 min: Hold at 60% B.

- 15-20 min: Linear gradient from 60% B to 100% B.

- 20-25 min: Gradient back to 20% B.

- 25-30 min: Hold at 20% B for re-equilibration.

[9]* Flow Rate: 1.0 mL/min.

[9]* Detection: Photodiode array (PDA) detector, scanning from 350-650 nm. Monitor at specific wavelengths for this compound (~483 nm) and torularhodin (~498 nm).

* Injection Volume: 20 µL.

[9]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

* Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

* In a 96-well plate or cuvettes, add various concentrations of the purified this compound or torularhodin samples.

* Add the DPPH working solution to each well and mix.

* Incubate in the dark at room temperature for30 minutes.

* Measure the absorbance at ~517 nm using a spectrophotometer.

* A control (without antioxidant) and a blank (methanol) should be included.

* Calculate the percentage of scavenging activity. Due to the inherent color of carotenoids, it is crucial to run parallel blanks containing the carotenoid sample and the solvent (without DPPH) to correct for background absorbance.

2. Singlet Oxygen Quenching Assay:

* This assay measures the ability of the carotenoid to quench singlet oxygen (¹O₂), a reactive oxygen species.

* Singlet oxygen can be generated photochemically using a sensitizer (e.g., Rose Bengal).

* A probe molecule that reacts with ¹O₂ (e.g., 2,5-diphenyl-3,4-benzofuran, DPBF) is used. The decay of this probe is monitored spectrophotometrically.

* The rate of decay of the probe is measured in the absence and presence of different concentrations of this compound or torularhodin.

* A slower decay rate in the presence of the carotenoid indicates singlet oxygen quenching. The quenching rate constant (k_q) can be determined from thisdata.

* Studies have shown that torularhodin is a more effective singlet oxygen quencher than β-carotene, likely due to its longer conjugated polyene chain.

[3]

Conclusion

The primary chemical difference between this compound and torularhodin is the terminal carboxylic acid group on torularhodin, which classifies it as a more polar xanthophyll compared to the non-polar carotene, this compound. This single functional group modification significantly alters their physicochemical properties, which is leveraged for their separation and purification. Both compounds exhibit potent antioxidant activity, with torularhodin often cited as being more effective, particularly in quenching singlet oxygen. [3][10]The detailed protocols and data provided in this guide offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of these microbial carotenoids.

References

- 1. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. This compound | C40H54 | CID 5281253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Torularhodin | 514-92-1 | FT57831 | Biosynth [biosynth.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. The Structural and Optical Properties of Carotenoid Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 8. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for Recovery, Purification and Quantification of Torularhodin Produced by Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 13. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Chromatographic Characterization of Pure Torulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for pure torulene, a carotenoid pigment of interest for its antioxidant properties and potential applications in the food, pharmaceutical, and cosmetic industries. The information presented herein is intended to serve as a foundational resource for researchers engaged in the identification, quantification, and functional analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary method for the identification and quantification of this compound, owing to its extensive system of conjugated double bonds which results in strong absorption in the visible range. The maximal absorption wavelengths (λmax) are solvent-dependent.

Table 1: UV-Vis Absorption Maxima of this compound in Various Solvents

| Solvent | λmax (nm) |

| Not Specified | 483[1] |

| Acetone | 488[2] |

| Not Specified | 484[3] |

| Petroleum Ether | 479 |

Note: The λmax can exhibit slight variations depending on the specific solvent composition and the calibration of the spectrophotometer.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: A purified sample of this compound is dissolved in a UV-grade solvent (e.g., hexane, acetone, or ethanol) to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: A calibrated UV-Vis spectrophotometer is used.

-

Measurement: The instrument is blanked using the same solvent as the sample. The absorbance spectrum is then recorded over a wavelength range of approximately 350 nm to 600 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed for the definitive identification of this compound by determining its molecular weight and fragmentation pattern.

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄₀H₅₄ | PubChem |

| Molecular Weight | 534.9 g/mol | PubChem[4] |

| Monoisotopic Mass | 534.422551722 Da | PubChem[4] |

| Precursor Ion (LC-ESI-QTOF, Positive Mode) | [M+H]⁺ | PubChem[4] |

| Measured m/z of Precursor | 535.42982 | PubChem[4] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A purified this compound sample is dissolved in a solvent compatible with the LC mobile phase.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is commonly used to separate this compound from other components.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for carotenoids.

-

Mass Analysis: The mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF) measures the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectroscopic data for pure, isolated this compound are not extensively available in the public domain literature. The structural elucidation of carotenoids often relies on a combination of techniques, with NMR being used for novel structures. For known compounds like this compound, identification is more routinely confirmed by UV-Vis and mass spectrometry in conjunction with chromatographic retention time.

Infrared (IR) Spectroscopy

Specific experimental infrared spectra of pure this compound are not readily found in the surveyed literature. However, based on its molecular structure, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H stretch | 2850 - 2960 |

| Alkene | =C-H stretch | 3020 - 3100 |

| Alkene | C=C stretch | ~1650 |

| Alkane | C-H bend | 1350 - 1480 |

Note: These are predicted values based on the known absorption ranges for these functional groups.[5]

Experimental Workflow: From Production to Analysis

The general workflow for obtaining and characterizing this compound from its common biological source, the yeast Rhodotorula, involves several key stages from cultivation to final spectroscopic analysis.

Experimental Protocol: Extraction and Purification of this compound from Rhodotorula sp.

This protocol is a generalized procedure based on methodologies reported for carotenoid extraction from red yeasts.[6][7]

-

Cell Culture and Harvest: Rhodotorula species are cultured in a suitable growth medium. The yeast cells are then harvested by centrifugation.

-

Cell Lysis: The cell wall is disrupted to facilitate solvent access to the intracellular carotenoids. This can be achieved by methods such as acid hydrolysis (e.g., with 1M HCl) or enzymatic lysis.[6][7]

-

Solvent Extraction: The lysed cells are repeatedly extracted with organic solvents like acetone, methanol, or a mixture thereof, until the cell pellet becomes colorless.[6]

-

Phase Transfer: The carotenoids from the initial extract are transferred to a less polar, water-immiscible solvent such as petroleum ether or hexane by liquid-liquid extraction. The aqueous phase is discarded.

-

Saponification (Optional): To remove contaminating lipids, the extract can be saponified by adding methanolic potassium hydroxide. The non-saponifiable carotenoids are then re-extracted into an organic solvent.[6][7]

-

Purification by Chromatography: The crude carotenoid extract is concentrated and subjected to column chromatography, typically using a silica gel or alumina stationary phase.[8] A non-polar solvent system, such as a hexane-acetone gradient, is used to elute the different carotenoids. This compound, being less polar than torularhodin, will elute earlier. Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing pure this compound are pooled and the solvent is evaporated. Further purification can be achieved using preparative HPLC.

References

- 1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV-VIS Standard 5:Toluene solution in n-hexane ISO 17025 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C40H54 | CID 5281253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. idosi.org [idosi.org]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

A Technical Guide to Torulene Production in Marine Microorganisms for Drug Development Professionals

Abstract

Torulene, a C40 carotenoid with significant antioxidant and potential therapeutic properties, is a promising natural product for the pharmaceutical and nutraceutical industries. Marine microorganisms, particularly red yeasts, have emerged as a sustainable and robust source for this compound production. This technical guide provides an in-depth overview of the natural marine producers of this compound, detailing their cultivation, this compound extraction, and quantification. It summarizes quantitative production data, outlines detailed experimental protocols, and visualizes the biosynthetic pathway and experimental workflows to support researchers, scientists, and drug development professionals in harnessing the potential of marine-derived this compound.

Introduction

Carotenoids are a diverse group of naturally occurring pigments with well-documented health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities[1]. Among these, this compound (γ,ψ-carotene) has garnered increasing interest due to its potent antioxidant capacity, attributed to its long polyene chain[2][3]. The growing demand for natural and sustainably sourced bioactive compounds has driven research towards microbial fermentation as a viable alternative to chemical synthesis.

Marine environments harbor a vast and largely untapped diversity of microorganisms capable of producing a wide array of secondary metabolites[4]. Several species of marine yeasts, particularly from the genera Rhodotorula, Rhodosporidium, and Sporobolomyces, have been identified as prolific producers of this compound and its derivative, torularhodin[1][5]. These microorganisms offer several advantages for industrial-scale production, including rapid growth rates, the ability to be cultivated in controlled environments, and the potential for genetic and metabolic engineering to enhance yields[6][7].

This whitepaper serves as a comprehensive technical resource for professionals in drug development and related scientific fields. It consolidates current knowledge on marine this compound producers, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate further research and development in this promising area.

Natural Marine Producers of this compound

Several species of red yeasts isolated from marine environments are known to be significant producers of this compound. These organisms have adapted to the unique conditions of the marine ecosystem, which may influence their metabolic pathways and production of secondary metabolites.

The primary marine microorganisms identified as natural producers of this compound include:

-

Rhodotorula species: This genus is one of the most well-documented producers of this compound[6][8]. Marine isolates of Rhodotorula mucilaginosa, Rhodotorula glutinis, and Rhodotorula rubra have shown the ability to synthesize significant quantities of this compound and torularhodin[3][9][10].

-

Rhodosporidium species: Closely related to Rhodotorula, marine strains of Rhodosporidium are also known for their carotenoid production, with this compound being a major component in some species[5].

-

Sporobolomyces species: This genus of basidiomycetous yeasts includes marine species that can produce a range of carotenoids, including this compound[1][5].

-

Marine Bacteria: While yeasts are the primary focus for high-level this compound production, some marine bacteria also synthesize this compound as an intermediate in the biosynthesis of other carotenoids, such as salinixanthin.

Quantitative Data on this compound Production

The production of this compound by marine microorganisms can be influenced by various factors, including the specific strain, cultivation conditions, and nutrient availability. The following table summarizes the available quantitative data on this compound production from various yeast species, some of which have marine origins or have been cultivated under conditions simulating a marine environment.

| Microorganism | Carbon Source | Nitrogen Source | Cultivation Conditions | This compound Yield (µg/g dry cell weight) | This compound Titer (mg/L) | Reference |

| Rhodotorula glutinis | Glucose | Peptone | - | 243 | - | [5] |

| Rhodotorula graminis | - | - | - | 22.7% of total carotenoids | - | [3] |

| Rhodotorula mucilaginosa | Glucose | Yeast Extract | 25°C, 180 rpm, 168 h | - | - | [11] |

| Rhodotorula rubra | Glucose | Alanine, Yeast Extract, NH4NO3 | 72 h aerobic bioprocess | - | 0.3226 | [3] |

| Sporobolomyces ruberrimus | Raw Glycerol | - | - | - | 70 | [12] |

| Rhodotorula glutinis | Glucose | Ammonium Sulfate | Optimized medium with 0.7 mM Al2(SO4)3 | 212.9 | 2.16 | [2] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of marine yeasts for this compound production, as well as the extraction and quantification of this compound.

Cultivation of Marine Rhodotorula sp. for this compound Production

This protocol is a generalized procedure based on methodologies reported for the cultivation of Rhodotorula species for carotenoid production[9][11][13].

4.1.1. Media Preparation

-

Yeast Malt (YM) Broth (Marine-adapted):

-

Yeast Extract: 3 g/L

-

Malt Extract: 3 g/L

-

Peptone: 5 g/L

-

Glucose: 10 g/L

-

Sea Salt Mix: 35 g/L (or sterile natural seawater)

-

Adjust pH to 6.0 before autoclaving.

-

-

Optimized Production Medium:

-

Fructose: 7.7 g/L

-

Urea: 9 g/L

-

Malt Extract: 3.7 g/L

-

Yeast Extract: 1 g/L

-

NaCl: 35 g/L

-

Adjust pH to 6.7 before autoclaving[14].

-

4.1.2. Inoculum Preparation

-

Aseptically transfer a single colony of the marine Rhodotorula sp. from a YM agar plate to a 50 mL sterile centrifuge tube containing 10 mL of marine YM broth.

-

Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.

-

Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.

4.1.3. Fermentation

-

Inoculate 100 mL of the sterile production medium in a 250 mL Erlenmeyer flask.

-

Incubate at 28°C on a rotary shaker at 180 rpm for 96 to 168 hours[11][14].

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with sterile distilled water and then lyophilize or proceed directly to extraction.

Extraction and Quantification of this compound

This protocol is a composite of methods described for the extraction and analysis of carotenoids from red yeasts[15][16][17].

4.2.1. Cell Disruption and Extraction

-

Resuspend the harvested yeast cell pellet in a 1:1 mixture of acetone and methanol.

-

Disrupt the cells using a bead beater with 0.5 mm glass beads for 5-10 cycles of 1 minute of vortexing followed by 1 minute on ice.

-

Alternatively, for a less mechanically intensive method, treat the cell suspension with an equal volume of 2M HCl and incubate at 60°C for 30 minutes for cell wall hydrolysis.

-

Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process with the pellet until it becomes colorless.

-

Pool the supernatants and add an equal volume of n-hexane. Mix vigorously and allow the phases to separate.

-

The upper hexane layer containing the carotenoids is collected.

-

Wash the hexane phase with an equal volume of distilled water to remove residual polar solvents.

-

Dry the hexane extract under a stream of nitrogen gas.

4.2.2. Quantification by HPLC-DAD

-

Resuspend the dried carotenoid extract in a known volume of a suitable solvent mixture, such as methanol:methyl-tert-butyl ether (MTBE) (50:50, v/v)[18].

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Perform HPLC analysis using a C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)[19].

-

Use a gradient elution system with a mobile phase consisting of:

-

Solvent A: Methanol/Water (92:8, v/v) with 10 mM ammonium acetate

-

Solvent B: MTBE

-

-

A typical gradient could be: 0-15 min, 90% A, 10% B; 15-25 min, linear gradient to 50% B; 25-30 min, hold at 50% B; followed by re-equilibration to initial conditions. The flow rate is typically 1 mL/min.

-

Monitor the eluting peaks using a Diode Array Detector (DAD) at the maximum absorption wavelength for this compound (approximately 484 nm).

-

Quantify this compound by comparing the peak area with a standard curve generated from a purified this compound standard.

Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway in Marine Yeasts

This compound is synthesized via the mevalonate pathway, which is common for the production of all isoprenoids. The following diagram illustrates the key steps in the biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) in red yeasts like Rhodotorula.

Caption: Biosynthetic pathway of this compound in red yeasts.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines the general workflow for the isolation, cultivation, extraction, and analysis of this compound from marine microorganisms.

Caption: Experimental workflow for this compound production.

Conclusion and Future Perspectives

Marine microorganisms, particularly red yeasts of the genus Rhodotorula, represent a highly promising and sustainable source for the production of the bioactive carotenoid, this compound. This guide has provided a comprehensive overview of the key aspects of this compound production from these organisms, including their identification, cultivation, and the extraction and analysis of the target compound. The provided quantitative data and detailed protocols offer a solid foundation for researchers and drug development professionals to initiate or advance their work in this field.